Acetyl butyrate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
acetyl butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-3-4-6(8)9-5(2)7/h3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVQHHUQLZPXYAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69669-43-8 | |
| Record name | Butanoic acid, mixed esters with acetic acid, Et alc., formic acid and propionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069669438 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanoic acid, mixed esters with acetic acid, Et alc., formic acid and propionic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Synthetic Methodologies and Chemical Transformations of Acetyl Butyrate
Classical Esterification Pathways for Acetyl Butyrate (B1204436) Synthesis
Traditional chemical synthesis of esters relies on well-established esterification reactions, which can be broadly categorized into direct esterification and transesterification.
Direct esterification, often referred to as Fischer esterification, involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. For instance, the synthesis of butyl acetate (B1210297) is achieved by reacting acetic acid with butanol, while ethyl butyrate is formed from butyric acid and ethanol. researchgate.netresearchgate.net Strong mineral acids like sulfuric acid are commonly used as catalysts. nii.ac.jp The reaction is reversible, and to drive the equilibrium towards the product side, water, a byproduct, is typically removed from the reaction mixture.
Several routes have been developed to synthesize glycerol (B35011) organic esters, such as triacetin (B1683017) (glycerol triacetate), via direct esterification of glycerol with organic acids like acetic acid, using acid catalysts including sulfonic resins and zeolites. uliege.be
Transesterification is a process where one ester is converted into another by exchanging the alkoxy group. masterorganicchemistry.com This can be achieved by reacting an ester with an alcohol (alcoholysis), a carboxylic acid (acidolysis), or another ester (interesterification). researchgate.net This method is particularly useful for producing biodiesel, where triglycerides (fatty acid esters of glycerol) are transesterified with a simple alcohol like methanol. mdpi.com
In the context of flavor esters, transesterification can be used to synthesize compounds like ethyl butyrate from ethyl caprate and butyric acid. nih.gov Another example is the simultaneous synthesis of methyl butyrate and triacetylglycerol (triacetin) from tributyrin (B1683025) and methyl acetate. uliege.be This reaction involves a double ester exchange. uliege.be Transesterification can be catalyzed by either acids or bases. masterorganicchemistry.com Base-catalyzed transesterification typically proceeds through a two-step addition-elimination mechanism, while the acid-catalyzed pathway is more complex. masterorganicchemistry.com
Table 1: Comparison of Classical Synthesis Methods for Esters
| Feature | Direct Esterification | Transesterification |
|---|---|---|
| Reactants | Carboxylic Acid + Alcohol | Ester + Alcohol / Acid / Ester |
| Catalysts | Typically strong acids (e.g., H₂SO₄) | Acids or Bases (e.g., NaOCH₃) |
| Byproduct | Water | Alcohol / Carboxylic Acid / Ester |
| Key Challenge | Equilibrium-limited; requires water removal | Equilibrium-limited; driven by excess reactant |
| Example | Acetic Acid + Butanol → Butyl Acetate + Water | Tributyrin + Methyl Acetate → Methyl Butyrate + Triacetin uliege.be |
Enzymatic Synthesis Pathways of Acetyl Butyrate Precursors and Analogs
Enzymatic synthesis offers a green alternative to chemical methods, providing high specificity and operating under mild conditions. nih.gov Products from biocatalytic routes are often labeled as "natural," which is highly desirable in the food and flavor industry. nih.gov
Lipases (Triacylglycerol acyl hydrolases, EC 3.1.1.3) are the most widely used enzymes for the synthesis of flavor esters. nih.govrsc.org They can catalyze esterification, transesterification, and other reactions in both aqueous and non-aqueous media. researchgate.net Various lipases, such as those from Candida antarctica (e.g., Novozym 435), Candida rugosa, and Rhizomucor miehei, have been effectively used to produce esters like ethyl butyrate, isoamyl butyrate, and butyl acetate. researchgate.netnih.govnih.govredalyc.org
To enhance their stability and reusability, lipases are often immobilized on solid supports. kdnenzymes.com Immobilized lipases have been successfully employed in various reactor setups, including packed-bed reactors for the continuous synthesis of citronellyl butyrate. ije.ir The synthesis of ethyl butyrate has been achieved with high conversion rates using Candida antarctica lipase (B570770) B (CALB) immobilized on magnetic nanoparticles. nih.gov Similarly, the production of isoamyl butyrate, a pear-flavored ester, has been optimized using immobilized Thermomyces lanuginosus lipase from isoamyl alcohol (a component of fusel oil) and butyric acid. redalyc.org
Table 2: Examples of Enzymatic Synthesis of Butyrate Esters Using Lipases
| Ester Product | Lipase Source | Reactants | Medium | Max. Conversion (%) | Reference |
|---|---|---|---|---|---|
| Ethyl Butyrate | Candida antarctica (CALA-MNP) | Butyric Acid, Ethanol | Heptane | 100% | nih.gov |
| Isoamyl Butyrate | Thermomyces lanuginosus (Lipozyme TL IM) | Butyric Acid, Isoamyl Alcohol | Hexane | 95.8% | redalyc.org |
| Citronellyl Butyrate | Candida rugosa (immobilized) | Butyric Acid, Citronellol | n-Hexane | 95% | ije.ir |
| Butyl Butyrate | Porcine Pancreatic Lipase (immobilized) | Butyric Acid, Butanol | Heptane | ~93% | redalyc.org |
The kinetics of lipase-catalyzed esterification are frequently described by the Michaelis-Menten model, often following a Ping-Pong Bi-Bi mechanism. nih.govrsc.orgdss.go.th This mechanism involves the formation of a stable acyl-enzyme intermediate. mdpi.comnih.gov In some cases, competitive inhibition by one or both substrates (acid or alcohol) is observed, which can affect the reaction rate. nih.govmdpi.com
Temperature : Reaction rates generally increase with temperature up to an optimum, after which enzyme denaturation can cause a rapid decrease in activity. For ethyl butyrate synthesis, the optimal temperature was found to be 50°C, with higher temperatures leading to reduced esterification. nih.gov
Substrate Concentration : High concentrations of substrates, particularly the acid, can lead to enzyme inhibition. nih.govresearchgate.net In a study on ethyl butyrate synthesis, the highest transesterification percentage was achieved at a low substrate concentration of 0.05 M. nih.gov
Water Activity : Water is a product of esterification and can promote the reverse reaction (hydrolysis). However, a certain amount of water is essential for maintaining the catalytic activity of the lipase. rsc.org Therefore, controlling water activity in the reaction medium is crucial for maximizing ester yield.
Kinetic models allow for the determination of key parameters such as the maximum reaction velocity (Vmax) and the Michaelis constant (Km), which reflects the enzyme's affinity for its substrates. nih.govbiointerfaceresearch.com
Table 3: Kinetic Parameters for Lipase-Catalyzed Esterification
| Reaction | Lipase Source | Kinetic Model | Vmax | Km (Substrate 1) | Km (Substrate 2) | Reference |
|---|---|---|---|---|---|---|
| Ethyl Caprate + Butyric Acid | Candida rugosa | Ping-Pong Bi-Bi | 2.861 µmol/min/mg | 0.0746 M (Butyric Acid) | 0.125 M (Ethyl Caprate) | nih.gov |
| Ascorbic Acid + Oleic Acid | Candida antarctica NS 88011 | Ping-Pong Bi-Bi | - | 0.81 M (Ascorbic Acid) | 0.81 M (Oleic Acid) | biointerfaceresearch.com |
Advanced Synthetic Strategies for this compound Derivatives
Advanced synthetic methods focus on creating novel derivatives and improving the sustainability and efficiency of production processes. This includes the modification of natural polymers and the use of innovative catalytic systems.
A prominent example is the synthesis of cellulose (B213188) acetate butyrate (CAB), a mixed cellulose ester used as a non-toxic wall-forming material for microcapsules. mdpi.com Advanced, eco-friendly methods for CAB synthesis have been developed to overcome the limitations of traditional liquid-phase processes. One such method is a mechanical activation-assisted solid-phase reaction (MASPR), which avoids organic solvents and produces CAB with lower crystallinity and a higher degree of substitution. mdpi.com Another novel approach utilizes a CO2/DBU/DMSO system (carbon dioxide, 1,8-diazabicyclo[5.4.0]undec-7-ene, and dimethyl sulfoxide) to controllably synthesize cellulose acetate butyrate under mild conditions without external catalysts. researchgate.net
Similar strategies are applied to other biopolymers. A butyrate-succinate derivative of chitin (B13524) has been synthesized using methanesulfonic acid as an environmentally friendly catalyst, allowing for precise control over the material's surface properties. archivesmse.org These advanced strategies not only provide pathways to novel materials but also align with the principles of green chemistry by reducing solvent use and improving reaction efficiency. mdpi.comarchivesmse.org
Design and Synthesis of Novel this compound Structures
The design and synthesis of novel structures incorporating acetyl and butyrate moieties often focus on creating advanced materials and bioactive molecules by modifying existing chemical scaffolds. A prominent example is the synthesis of cellulose acetate butyrate (CAB), a mixed ester of cellulose that has applications as a coating and a material for controlled-release microspheres. mdpi.commdpi.com The properties of CAB, such as its solubility, melting point, and flexibility, can be tailored by controlling the degree of substitution (DS) of the acetyl and butyryl groups. polimi.it
One innovative and eco-friendly approach for synthesizing CAB is through mechanical activation-assisted technology. mdpi.com This solid-phase method avoids the use of additional solvents and has been shown to produce CAB with a lower molecular weight, narrower molecular weight distribution, and lower crystallinity compared to conventional liquid-phase methods. mdpi.com The conventional method typically involves activating cellulose with acid, followed by esterification in a mixture of acid and acid anhydride (B1165640) with a catalyst like sulfuric acid. google.com Another patented method involves pretreating cellulose with phosphoric acid, followed by microwave digestion with butyric acid, and subsequent esterification with butyric anhydride and acetic anhydride. google.com
Beyond polymers, novel smaller molecules incorporating butyrate have been designed for specific biological activities. For instance, resveratrol (B1683913) butyrate esters have been synthesized using Steglich esterification, a method that proceeds under mild, room-temperature conditions using N-ethyl-N′-(3-dimethylaminopropyl) carbodiimide (B86325) (EDC) and 4-dimethylaminopyridine (B28879) (DMAP) as coupling agents. nih.gov This approach is advantageous for substrates that are sensitive to high heat. nih.gov Similarly, other novel butyrate derivatives, such as allyl 2-acetyl-3-(phenylamino)butanoate, have been synthesized and characterized using various spectroscopic techniques. researchgate.net The design of these molecules is often inspired by the biological roles of butyrate, aiming to create compounds with enhanced properties. nih.govmdpi.com
| Novel Structure | Synthetic Method | Key Reagents/Conditions | Reference |
|---|---|---|---|
| Cellulose Acetate Butyrate (CAB) | Mechanical Activation (Solid-Phase) | Mechanical milling, no additional solvents | mdpi.com |
| Cellulose Acetate Butyrate (CAB) | Conventional Liquid Phase | Cellulose activation (acid), esterification with acetic and butyric anhydride, sulfuric acid catalyst | google.com |
| Cellulose Acetate Butyrate (CAB) | Microwave-Assisted Synthesis | Cellulose, phosphoric acid, butyric acid, butyric anhydride, acetic anhydride | google.com |
| Resveratrol Butyrate Esters | Steglich Esterification | Resveratrol, butyric acid, EDC, DMAP, room temperature | nih.gov |
| Allyl 2-acetyl-3-(phenylamino)butanoate | Chemical Synthesis | Not detailed | researchgate.net |
Stereoselective Synthesis Approaches
Stereoselectivity is crucial in the synthesis of chiral molecules where biological activity is often dependent on a specific three-dimensional arrangement of atoms. In the context of this compound structures, enzyme-mediated reactions, particularly those using lipases, are a cornerstone of stereoselective synthesis. mdpi.com Lipases can catalyze the stereoselective acylation (e.g., acetylation) of racemic alcohols or the hydrolysis of racemic esters, a process known as kinetic resolution. mdpi.com
For example, the resolution of racemic alcohols can be achieved with high enantioselectivity using lipases like Novozym 435 or lipase AK. mdpi.com In one approach, racemic tetrahydropyranyl alcohol was treated with vinyl acetate using Novozym 435 as the catalyst. mdpi.com The reaction was stopped at approximately 65% conversion, yielding the unreacted alcohol with high enantiomeric purity (98% ee). mdpi.com The choice of the acyl donor can also influence selectivity; for instance, using vinyl butyrate with specific lipases can lead to highly selective reactions, sometimes achieving 100% selectivity for one product over another. epfl.ch
The combination of enzymatic and chemical methods provides a powerful route for the stereoselective synthesis of complex molecules. A general strategy for producing optically active β-amino-γ-butyrolactones starts with the (R)-hydroxynitrile lyase-catalyzed addition of HCN to an aldehyde. researchgate.net The resulting cyanohydrin is then subjected to a series of chemical transformations, including Grignard reactions and reductions, to build the desired stereocenters. researchgate.net Subsequent ozonolysis, oxidation, and spontaneous cyclization under acidic conditions yield the target β-acetamido-γ-butyrolactones with defined stereochemistry. researchgate.net These multi-step syntheses demonstrate how initial enzymatic stereocontrol can be propagated through a reaction sequence to create complex chiral structures. researchgate.net
| Target | Approach | Key Enzyme/Reagent | Acyl Donor/Substrate | Outcome | Reference |
|---|---|---|---|---|---|
| Enantioenriched Alcohols | Kinetic Resolution | Novozym 435 lipase | Racemic tetrahydropyranyl alcohol, vinyl acetate | Isolation of unreacted alcohol with 98% enantiomeric excess (ee) | mdpi.com |
| Regio- and Enantiopure Butyrates | Kinetic Resolution | Amano AK lipase | Diol, vinyl butyrate | 100% selective formation of one butyrate product | epfl.ch |
| (S)-acetate derivative | Enzymatic Acetylation | Lipase PS | Racemic alcohol, vinyl acetate | Preferential formation of the (S)-acetate with an enantiomer ratio of 26 | mdpi.com |
| β-acetamido-γ-butyrolactones | Chemoenzymatic Synthesis | (R)-Hydroxynitrile lyase | Aldehydes, HCN | Stereoselective synthesis of lactones via cyanohydrin intermediate | researchgate.net |
Biotechnological Production and Microbial Metabolism of Butyrate Precursors
Microorganisms Involved in Butyrate (B1204436) Production Pathways
The production of butyrate is not confined to a single phylogenetic group but is a functional characteristic of a wide range of bacteria. oup.com These microorganisms are predominantly obligate anaerobes found in environments such as the human colon, soil, and fermentation vats. wikipedia.org
Anaerobic Fermentation by Commensal and Industrial Strains
Butyrate is a key product of anaerobic fermentation, a metabolic process where microorganisms break down complex organic molecules in the absence of oxygen. This process is carried out by both commensal strains, which are part of the natural gut microbiota, and industrial strains, which are utilized for large-scale production.
Commensal butyrate-producing bacteria are vital for gut health, where they ferment dietary fibers that are indigestible by the host. nih.govnih.gov The most significant butyrate producers in the human gut are Gram-positive Firmicutes, particularly within the Clostridium clusters IV and XIVa. oup.comnih.gov Key genera include Faecalibacterium, Roseburia, Eubacterium, Anaerostipes, and Coprococcus. nih.govresearchgate.net These bacteria play a crucial role in maintaining the colonic environment and providing energy for the host's intestinal cells. oup.commdpi.com
For industrial applications, specific strains of Clostridium are favored due to their high butyrate yields and productivity. researchgate.net Important industrial strains include Clostridium butyricum, Clostridium tyrobutyricum, and Clostridium thermobutyricum. researchgate.net Clostridium tyrobutyricum is particularly promising for the bioproduction of butyric acid. researchgate.net Additionally, there is research into genetically engineering strains like Escherichia coli Nissle 1917 to produce butyrate for therapeutic purposes. nih.gov
| Microorganism | Category | Primary Environment/Use | Key Characteristics |
|---|---|---|---|
| Faecalibacterium prausnitzii | Commensal | Human Colon | One of the most abundant butyrate producers in the gut, belongs to Clostridium cluster IV. oup.comresearchgate.net |
| Roseburia spp. | Commensal | Human Colon | Important group of butyrate producers belonging to Clostridium cluster XIVa. oup.comresearchgate.net |
| Eubacterium rectale | Commensal | Human Colon | A prevalent butyrate-producing species in human feces, part of Clostridium cluster XIVa. oup.comresearchgate.netnih.gov |
| Clostridium tyrobutyricum | Industrial | Industrial Fermentation | A promising strain for the industrial bioproduction of butyric acid. researchgate.net |
| Clostridium butyricum | Industrial/Probiotic | Industrial Fermentation, Probiotics | Used in industrial production and as a probiotic strain. nih.govresearchgate.netnih.gov |
| Coprococcus spp. | Commensal | Human Colon | A common genus of butyrate-producing bacteria in the gut. nih.gov |
Metabolic Pathways for Butyrate Biosynthesis
Bacteria have evolved four primary pathways for the production of butyrate, utilizing different initial substrates: the acetyl-CoA pathway, the glutarate pathway, the 4-aminobutyrate pathway, and the lysine (B10760008) pathway. nih.govresearchgate.netresearchgate.net All of these pathways converge at the formation of crotonyl-CoA, which is then converted to butyryl-CoA. nih.govresearchgate.net The acetyl-CoA pathway is the most prevalent and is found in the majority of potential butyrate producers. nih.gov
Acetyl-CoA Pathway and its Enzymatic Cascade
The acetyl-CoA pathway is a four-step process that converts two molecules of acetyl-CoA into one molecule of butyryl-CoA. nih.gov This pathway is central to butyrate production from the fermentation of carbohydrates. nih.gov The process is analogous in some respects to the reverse of the β-oxidation of fatty acids. nih.gov
The enzymatic cascade begins with the condensation of two acetyl-CoA molecules. This is followed by a series of reduction and dehydration steps to form butyryl-CoA. The final step in butyrate formation from butyryl-CoA can occur via two main routes: one involving butyrate kinase and the other involving butyryl-CoA:acetate (B1210297) CoA-transferase. frontiersin.org The butyryl-CoA:acetate CoA-transferase pathway is considered more prevalent in gut bacteria. frontiersin.org
The first committed step in the acetyl-CoA pathway is the condensation of two molecules of acetyl-CoA to form acetoacetyl-CoA. researchgate.net This reaction is catalyzed by the enzyme thiolase (acetyl-CoA C-acetyltransferase). researchgate.netresearchgate.net
2 Acetyl-CoA ⇌ Acetoacetyl-CoA + CoA
Thiolase activity is a critical control point in the pathway, initiating the carbon chain elongation that ultimately leads to the four-carbon backbone of butyrate.
Following the formation of acetoacetyl-CoA, the pathway proceeds through a series of reactions catalyzed by several key enzymes:
3-hydroxybutyryl-CoA dehydrogenase reduces acetoacetyl-CoA to 3-hydroxybutyryl-CoA. researchgate.netresearchgate.netresearchgate.net
Crotonase (enoyl-CoA hydratase) then dehydrates 3-hydroxybutyryl-CoA to form crotonyl-CoA. researchgate.netresearchgate.netnih.gov
Finally, butyryl-CoA dehydrogenase , a key enzyme complex, reduces crotonyl-CoA to butyryl-CoA. nih.govresearchgate.netresearchgate.netfrontiersin.org This step is often coupled with an electron-transferring flavoprotein complex (Bcd-Etfαβ) and is a central energy-generating step. nih.gov
The butyryl-CoA dehydrogenase complex is a common component utilized by all butyrate producers, regardless of the initial substrate pathway. frontiersin.org
| Step | Substrate | Product | Enzyme | Enzyme Commission (EC) Number |
|---|---|---|---|---|
| 1 | 2x Acetyl-CoA | Acetoacetyl-CoA | Thiolase (Acetyl-CoA C-acetyltransferase) | 2.3.1.9 |
| 2 | Acetoacetyl-CoA | 3-Hydroxybutyryl-CoA | 3-hydroxybutyryl-CoA dehydrogenase | 1.1.1.157 researchgate.net |
| 3 | 3-Hydroxybutyryl-CoA | Crotonyl-CoA | Crotonase (Enoyl-CoA hydratase) | 4.2.1.17 |
| 4 | Crotonyl-CoA | Butyryl-CoA | Butyryl-CoA dehydrogenase | 1.3.8.1 |
Genetic Engineering and Metabolic Pathway Optimization for Enhanced Butyrate Production
The industrial production of butyrate through microbial fermentation is an area of significant interest. To improve the efficiency and yield of this process, researchers have turned to genetic engineering and metabolic pathway optimization. These strategies aim to rationally modify the metabolism of microorganisms to enhance the flow of carbon towards butyrate synthesis and minimize the production of unwanted byproducts.
Gene Targeted Alignment and Quantification (e.g., but gene abundance by qPCR)
Assessing the butyrate production potential of a complex microbial community, such as the gut microbiota, or tracking the success of engineered strains requires precise measurement tools. A powerful approach is the quantification of key functional genes involved in butyrate synthesis. The gene encoding butyryl-CoA:acetate CoA-transferase (but), which catalyzes a dominant final step in butyrate formation, is a prime target for this type of analysis.
Quantitative real-time PCR (qPCR) is a widely used method to determine the abundance of the but gene in a given sample. This technique provides a measure of the genetic capacity of a microbial population to produce butyrate. Due to the high sequence variability of the but gene across different bacterial species, researchers have designed degenerate primers that can target the gene in a broad range of butyrate-producing bacteria.
Studies utilizing this qPCR-based approach have successfully correlated the abundance of the but gene with the butyrate-producing capacity of the gut microbiota in different human populations. For example, higher copy numbers of the but gene have been found in the fecal DNA of vegans compared to obese omnivores, which corresponds with higher fecal butyrate concentrations in the vegan group. Similarly, the abundance of the but gene has been shown to differ between young adults, vegetarians, and the elderly, suggesting that diet and age influence the community of butyrate-producing bacteria. This gene-targeted quantification serves as a valuable biomarker for assessing the functional potential of a microbial ecosystem to synthesize butyrate.
Strategies for Modulating Metabolic Flux Towards Butyrate
Metabolic engineering offers a range of strategies to reroute cellular metabolism to favor the production of a desired compound like butyrate. These strategies generally involve the overexpression of genes in the target pathway or the deletion (knockout) of genes in competing pathways.
Knockout of Competing Pathways: Microorganisms typically have branched metabolic networks where precursor molecules can be shunted into various pathways. To channel more substrate towards butyrate, competing pathways can be blocked by deleting the genes for their key enzymes. A common target is the pathway for acetate production. In C. tyrobutyricum, knocking out the genes for phosphotransacetylase (pta) and acetate kinase (ack) resulted in decreased acetate formation and a corresponding increase of approximately 30% in butyrate production. Similarly, in engineered Bacillus subtilis, knocking out the acetate kinase gene (ackA) significantly reduced acetate production while increasing butyrate yield.
These strategies can be combined to create highly efficient microbial cell factories. For example, a recombinant Escherichia coli strain was developed by introducing genes for the butyrate pathway from Clostridium acetobutylicum and Treponema denticola. This engineered strain was capable of producing high titers of butyric acid from glucose in a mineral salt medium, demonstrating the power of metabolic engineering to create robust production platforms.
Below is a table summarizing selected research findings on the impact of genetic modifications on butyrate production.
| Organism | Genetic Modification | Effect on Production |
| Clostridium tyrobutyricum | Knockout of pta and ack genes (acetate pathway) | ~30% increase in butyrate production |
| Clostridium tyrobutyricum | Overexpression of cat1 and crt genes (butyrate pathway) | 2.24-fold increase in butyric acid to acetic acid ratio |
| Escherichia coli (recombinant) | Introduction of butyrate pathway genes from C. acetobutylicum and T. denticola | Production of 28.4 g/L butyric acid in batch fermentation |
| Bacillus subtilis (recombinant) | Knockout of ackA gene (acetate pathway) | Significant reduction in acetate and increase in butyrate production |
Dynamic Metabolic Modeling for Bioprocess Design
Dynamic metabolic modeling has become an invaluable tool for designing and optimizing bioprocesses for the production of valuable chemicals like butyrate. nih.govresearchgate.net These models, particularly genome-scale metabolic models (GEMs), provide a framework for understanding and predicting the metabolic behavior of microorganisms. nih.gov By simulating the complex network of biochemical reactions within a cell or a microbial community, researchers can identify key constraints on butyrate production and devise strategies for enhancement. researchgate.net
A model-driven approach can guide the design of novel microbial consortia for tailored chemical production. nih.govwur.nl For instance, metabolic modeling has been implemented to design a co-culture of an acetogen and a solventogen to produce butyrate from CO2/H2 mixtures. nih.govwur.nlfrontiersin.org In this system, the model first predicts the feasibility and stability of the consortium, such as combining an acetogen like Clostridium autoethanogenum to convert CO2/H2 into acetate, with a solventogen like Clostridium beijerinckii that consumes the acetate to produce butyrate. nih.govwur.nl Such community modeling is a powerful tool for designing microbial consortia for producing chemicals from renewable resources. nih.govwur.nl
Furthermore, data-driven models can quantify microbial interactions that affect not only growth but also butyrate production specifically. researchgate.net This allows for the accurate prediction of community assembly and butyrate output across a wide range of species. researchgate.net Guided by these models, researchers can identify key molecular factors that drive or limit butyrate production, such as the presence of hydrogen sulfide, environmental pH, and competition for resources. researchgate.net This predictive capability is crucial for engineering microbial communities with desired functions for applications in health and bioprocessing. researchgate.net Integrated models that combine metabolic reconstructions with transport equations can also predict fermentation performance in industrial-scale environments like bubble column bioreactors. umass.edu
Environmental and Industrial Microbial Systems for Butyrate Production
The ability to produce butyrate is widespread among anaerobic bacteria found in diverse environments, from the human gut to soil and industrial fermenters. asm.orgnih.govoup.com These microorganisms utilize various metabolic pathways to ferment substrates into butyrate, playing crucial roles in both ecosystem function and industrial biotechnology. nih.govnih.gov
In natural, anoxic environments like the human colon, butyrate-producing bacteria are key to gut health. asm.orgasm.org They are phylogenetically diverse, primarily belonging to the Firmicutes phylum, with the most abundant and important groups being related to Faecalibacterium prausnitzii (Clostridial cluster IV) and Eubacterium rectale/Roseburia spp. (Clostridial cluster XIVa). oup.comoup.com These bacteria ferment dietary fibers that are indigestible by the host, producing butyrate as a major end-product. nih.gov Butyrate serves as the primary energy source for colonic epithelial cells and has anti-inflammatory properties. nih.govresearchgate.net
Bacteria have four major pathways for butyrate production, which differ in their initial substrates but converge at the formation of butyryl-CoA. researchgate.netnih.govnih.gov The most prevalent is the acetyl-CoA pathway, which utilizes carbohydrates. asm.orgnih.govasm.org Other pathways use amino acids, such as the glutarate, 4-aminobutyrate, and lysine pathways. researchgate.netnih.govnih.gov
Table 1: Major Microbial Pathways for Butyrate Synthesis
| Pathway | Initial Substrate(s) | Key Intermediate | Final Enzyme(s) | Common Microbial Phyla/Genera |
| Acetyl-CoA Pathway | Pyruvate (B1213749) (from carbohydrates) | Acetyl-CoA | Butyryl-CoA:acetate CoA-transferase (But), Butyrate kinase (Buk) | Firmicutes (e.g., Faecalibacterium, Roseburia, Clostridium) |
| Glutarate Pathway | Glutamate | Glutarate | Butyryl-CoA:acetate CoA-transferase (But), Butyrate kinase (Buk) | Fusobacteria, Firmicutes |
| 4-Aminobutyrate Pathway | Glutamate | 4-Aminobutyrate | Butyryl-CoA:4-hydroxybutyrate CoA-transferase (4Hbt) | Fusobacteria, Firmicutes |
| Lysine Pathway | Lysine | Acetoacetate | Butyryl-CoA:acetoacetate CoA-transferase (Ato) | Fusobacteria, Bacteroidetes, Firmicutes |
This table summarizes the four primary metabolic routes bacteria use to produce butyrate, highlighting the different substrates and key enzymes involved. researchgate.netnih.govnih.govresearchgate.net
In industrial microbiology, butyrate (as butyric acid) is produced through fermentation, primarily using species from the genus Clostridium. The process typically involves the glycolysis of sugars like glucose or sucrose to pyruvate, which is then converted to acetyl-CoA. youtube.com Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA, which is subsequently reduced to butyryl-CoA and finally converted to butyric acid. youtube.comasm.org Industrial production can be carried out using batch or fed-batch fermentation systems. Fed-batch fermentation, where the substrate is added at regular intervals, has been shown to increase butyric acid production significantly compared to batch methods due to improved substrate utilization. youtube.com
Metabolic engineering is also being used to develop microbial cell factories for sustainable production of butyrate and its esters, like butyl butyrate. nih.gov Organisms such as Escherichia coli and Clostridium are being engineered to serve as "one-pot" production platforms, offering a green alternative to petroleum-based chemical synthesis. nih.govmdpi.com
Advanced Analytical Methodologies for Acetyl Butyrate and Its Metabolites
Spectroscopic Techniques for Structural Elucidation and Quantification
Spectroscopic methods are indispensable for elucidating the molecular structure of acetyl butyrate (B1204436) and for its quantification. These techniques rely on the interaction of electromagnetic radiation with the molecule to provide a unique spectral fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of organic compounds like acetyl butyrate. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively. researchgate.netnih.gov
In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different proton environments are observed. For instance, the methyl protons of the acetyl group and the protons of the butyryl chain will have characteristic chemical shifts and splitting patterns. researchgate.netchemicalbook.complos.org Similarly, the ¹³C NMR spectrum reveals unique peaks for each carbon atom, including the carbonyl carbons of the ester and acetyl groups, as well as the carbons in the alkyl chain. researchgate.netnih.gov These spectra are instrumental in confirming the compound's identity and purity. Quantitative NMR (qNMR) can also be employed to determine the concentration of this compound in a sample by integrating the peak areas relative to a known internal standard. sciepub.com
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule. sciepub.comresearchgate.net The FTIR spectrum of this compound is characterized by strong absorption bands corresponding to the stretching vibrations of its key functional groups.
A prominent feature in the FTIR spectrum is the carbonyl (C=O) stretching vibration, which typically appears in the region of 1700-1750 cm⁻¹. researchgate.net Specifically, for cellulose (B213188) acetate (B1210297) butyrate, carbonyl stretching is observed around 1750 cm⁻¹. researchgate.net The spectrum also displays C-O-C stretching vibrations from the ester linkage, with acetyl and butyryl substituents showing peaks around 1250 cm⁻¹ and 1100 cm⁻¹, respectively. researchgate.netoptica.org Additionally, the C-H stretching and bending vibrations of the alkyl groups are visible in the spectrum. mdpi.com FTIR can be used for both qualitative identification and, with proper calibration, quantitative analysis of this compound. researchgate.netosti.govnih.gov
Table 1: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Vibration Type |
| C=O (Carbonyl) | ~1750 | Stretching |
| C-O-C (Acetyl) | ~1250 | Stretching |
| C-O-C (Butyryl) | ~1100 | Stretching |
| C-H (Alkyl) | ~2800-3000 | Stretching |
Note: The exact wavenumbers can vary slightly depending on the sample matrix and instrumental conditions.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. While this compound itself does not have strong chromophores that absorb intensely in the UV-Vis region, this technique can be useful in specific contexts, such as studying its presence in blends or composite materials. researchgate.netnih.govhilarispublisher.comacs.orghilarispublisher.com For instance, the transparency of polymer blends containing cellulose acetate butyrate can be assessed using UV-Vis spectroscopy. researchgate.netnih.govacs.org In some analytical methods, derivatization of this compound or its metabolites can introduce a UV-active chromophore, enabling quantification by UV-Vis detection following a separation technique like HPLC. pharxmonconsulting.com
Chromatographic Separation Techniques
Chromatographic methods are essential for separating this compound from complex mixtures before its detection and quantification. The choice of technique depends on the volatility and polarity of the analyte and the matrix in which it is present.
Gas Chromatography (GC) Coupled with Various Detectors (e.g., Flame Ionization Detection, Mass Spectrometry)
Gas Chromatography (GC) is a premier technique for the analysis of volatile compounds like this compound and its metabolites, such as butyrate. researchgate.netnih.govfrontiersin.orgemich.edumdpi.com In GC, the sample is vaporized and transported through a column by a carrier gas. The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase within the column. oup.com
Flame Ionization Detection (FID): GC-FID is a robust and widely used method for quantifying organic compounds. creative-proteomics.com After separation in the GC column, the analytes are burned in a hydrogen-air flame, producing ions that generate a current proportional to the amount of carbon atoms. This makes FID a highly sensitive detector for hydrocarbons like this compound.
Mass Spectrometry (MS): Coupling GC with a Mass Spectrometer (GC-MS) provides both high sensitivity and high selectivity. researchgate.netnih.govmdpi.comresearchgate.netspringermedizin.de As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its unambiguous identification. nih.gov GC-MS is particularly valuable for analyzing complex biological samples to identify and quantify this compound metabolites. researchgate.netnih.govresearchgate.net Derivatization is often employed to improve the volatility and chromatographic behavior of less volatile metabolites. emich.eduresearchgate.net
Table 2: GC-MS Parameters for Short-Chain Fatty Acid Analysis
| Parameter | Condition | Reference |
| Column | ZB-1701 (30 m × 0.25 mm × 0.25 µm) | springermedizin.de |
| Injector Temperature | 280 °C | springermedizin.de |
| Carrier Gas | Helium at 1.0 mL/min | mdpi.comspringermedizin.de |
| Oven Program | 2 min at 40 °C, then 20 °C/min to 320 °C, 9 min hold | caraa.fr |
| MS Transfer Line Temp. | 320 °C | caraa.fr |
| MS Source Temperature | 230 °C | caraa.fr |
| MS Quadrupole Temp. | 150 °C | mdpi.comcaraa.fr |
Note: These are example parameters and may require optimization for specific applications.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that is well-suited for the analysis of less volatile or thermally labile compounds. researchgate.netcreative-proteomics.comresearchgate.netsigmaaldrich.comlsu.edu In HPLC, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a stationary phase. Separation occurs based on the differential interactions of the analytes with the stationary phase.
For the analysis of this compound and its metabolites, reversed-phase HPLC is commonly used, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. pharxmonconsulting.comnih.govplos.org Detection can be achieved using various detectors, including UV-Vis detectors (often after derivatization) and mass spectrometers (LC-MS). pharxmonconsulting.comnih.govplos.org LC-MS combines the powerful separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry, making it an excellent tool for analyzing metabolites in complex biological matrices. nih.govplos.org
Capillary Electrophoresis (CE)
Capillary electrophoresis (CE) has emerged as a valuable technique for the analysis of SCFAs due to its high separation efficiency, low sample and reagent consumption, and rapid analysis times. scielo.brscielo.br The method separates charged molecules in a narrow-bore capillary under the influence of a high-voltage electric field. scielo.br For SCFA analysis, which involves organic acids like acetic and butyric acid, the separation is typically performed at a pH where they are in their anionic (negatively charged) form. researchgate.net
CE is often coupled with indirect UV detection, where the background electrolyte (BGE) contains a chromophore. The non-absorbing analyte ions displace the chromophore, leading to a decrease in absorbance that is detected as a negative peak. This approach is suitable for analytes like SCFAs that lack a strong native chromophore.
A validated CE method for determining acetic, propionic, and butyric acids in mice feces has been developed, demonstrating the technique's applicability to complex biological samples. scielo.brresearchgate.net The electrophoretic separation can be accomplished in as little as 10 minutes. scielo.brresearchgate.net Validation of such methods is critical and typically involves assessing linearity, limits of detection (LOD), limits of quantification (LOQ), precision, and accuracy (recovery). scielo.brresearchgate.net For instance, one study reported excellent linearity with correlation coefficients (r²) higher than 0.992 for acetate, propionate (B1217596), and butyrate. scielo.br The precision is often evaluated through intraday and interday assays, with relative standard deviations (RSD) typically below 10% being acceptable. researchgate.net
Table 1: Validation Parameters for SCFA Analysis in Mice Feces by CE with Indirect UV Detection
| Parameter | Acetic Acid | Propionic Acid | Butyric Acid | Reference |
|---|---|---|---|---|
| Linear Range (mmol L⁻¹) | 48 - 70 | 14 - 20 | 7 - 10 | scielo.br |
| Correlation Coefficient (r²) | > 0.992 | > 0.992 | > 0.992 | scielo.br |
| LOD (mM) | 0.13 - 0.43 | 0.09 - 0.29 | 0.03 - 0.09 | researchgate.net |
| LOQ (mM) | 0.426 | 0.29 | 0.087 | scielo.brresearchgate.net |
| Recovery (%) | 74.1 - 109.8 | researchgate.net | ||
| Intraday Precision (RSD %) | 1.68 - 5.25 | researchgate.net | ||
| Interday Precision (RSD %) | < 10 | researchgate.net |
Mass Spectrometry-Based Characterization and Quantification
Mass spectrometry (MS) is a cornerstone of modern metabolomics due to its unparalleled sensitivity and selectivity. frontiersin.org When coupled with separation techniques like liquid chromatography (LC) or gas chromatography (GC), it provides a powerful platform for the characterization and quantification of this compound and its associated metabolites. frontiersin.orgresearchgate.net
LC-MS has become a preferred platform for metabolomics analyses, but the quantification of native SCFAs like butyrate presents challenges due to their high polarity, volatility, and poor ionization efficiency. plos.org To overcome these issues, chemical derivatization is a common strategy to improve the chromatographic retention and mass spectrometric detection of SCFAs. plos.org
Several derivatization reagents have been successfully employed, including aniline (B41778), 3-nitrophenylhydrazines (3NPH), and 2-picolylamine. plos.orgnih.govacs.org For example, the SQUAD (Short-chain fatty acid quantification using an aniline-based derivatization) strategy, when combined with stable isotope dilution, allows for the absolute quantification of SCFAs. nih.govchemrxiv.org This method involves reacting the SCFAs with aniline in the presence of a coupling agent like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC). nih.gov The resulting derivatives show improved retention on reverse-phase columns (e.g., C18) and better ionization for MS analysis. plos.orgnih.gov
Alternatively, methods for direct LC-MS/MS analysis without derivatization have been developed. nih.govuea.ac.uk These methods often utilize specialized columns, such as porous graphitic carbon (PGC) columns, which can separate isomeric compounds like butyrate and isobutyrate that would otherwise be indistinguishable by MS alone. nih.govuea.ac.uk Using isotopically labeled internal standards is crucial in these methods to ensure accurate quantification. nih.govuea.ac.uk
Table 2: Comparison of LC-MS/MS Methodologies for Butyrate Analysis
| Method | Derivatization Agent | Chromatographic Column | Key Features | Reference |
|---|---|---|---|---|
| SQUAD | Aniline + EDC | Reverse-Phase C18 | Absolute quantification with isotope dilution; LLOQ: 160-310 nM. | plos.orgnih.gov |
| Direct Analysis | None | Porous Graphitic Carbon (PGC) | Fast sample prep; separates isomers (butyrate/isobutyrate); LOD: 0.001 mM. | nih.govuea.ac.uk |
| 2-PA Derivatization | 2-Picolylamine (2-PA) + TPP + DPDS | Reverse-Phase C18 | High-throughput 96-well format; 17-min run time. | acs.org |
| 3-NPH Derivatization | 3-Nitrophenylhydrazine (3NPH) | Reverse-Phase C18 | Improves ionization efficiency and parent mass. | plos.org |
GC-MS is a classic and robust technique for the analysis of volatile compounds, making it well-suited for SCFA analysis. frontiersin.org Due to their polarity, SCFAs typically require derivatization to increase their volatility and thermal stability for GC analysis. researchgate.net A common approach involves extraction of the acidified SCFAs from the biological matrix into an organic solvent like methyl tert-butyl ether (MTBE), followed by derivatization. researchgate.netnih.gov
Various derivatization agents are used, including silylating agents to form trimethylsilyl (B98337) (TMS) derivatives or reagents like 1-(tert-butyldimethylsilyl)imidazole. emich.eduresearchgate.net Another method involves derivatization with 2,4-difluoroaniline. nih.gov The derivatized analytes are then separated on a GC column, often a polar one like a DB-FatWax or a ZB-1701, before detection by the mass spectrometer. biorxiv.orgspringermedizin.de
GC-MS methods offer high sensitivity, with limits of detection for butyrate reported in the range of 0.03–0.12 µg/mL in plasma. researchgate.net The technique can be used for both absolute quantification and, when combined with stable isotope-labeled standards, for metabolic tracing studies. researchgate.netspringermedizin.de While GC-Ion Mobility Spectrometry (GC-IMS) is a powerful technique for separating isomers and adding another dimension of separation, its specific application to this compound metabolites is less documented in the provided literature compared to standard GC-MS.
Table 3: GC-MS Methods for Butyrate Quantification
| Derivatization Agent | Extraction Method | GC Column Type | Key Performance Metric | Reference |
|---|---|---|---|---|
| 1-(tert-butyldimethylsilyl)imidazole | SCFA extraction | Not specified | Inter-assay repeatability < 10% for concentration. | researchgate.net |
| None (Direct Injection) | Acidified MTBE extraction | Polar GC Column | LOD for butyrate: 0.03–0.12 µg/mL. | researchgate.net |
| 2,4-difluoroaniline (DFA) | Ethyl acetate extraction | Not specified | Excellent linearity (R² > 0.99). | nih.gov |
| Propyl chloroformate | Alkylation to propyl derivative | Phenomenex ZB-1701 | High reproducibility (< 10% RSD). | springermedizin.de |
Stable isotope tracing is a powerful technique to elucidate metabolic pathways and quantify fluxes in vivo. nih.govmdpi.com This approach involves introducing a substrate labeled with a stable isotope, such as carbon-13 (¹³C), into a biological system and tracking its incorporation into downstream metabolites using mass spectrometry. nih.govuni.lu
In the context of butyrate metabolism, researchers can use ¹³C-labeled butyrate to determine its metabolic fate. nih.gov For example, studies have incubated cells with ¹³C-butyrate and used high-resolution MS to show unequivocally that the carbon atoms from butyrate are incorporated into the acetyl groups of histones, providing direct evidence for butyrate's role as a carbon source for histone acetylation. nih.gov
The analysis of the mass isotopomer distribution (MID) is central to these studies. uni.lu The MID refers to the relative abundance of different mass isotopomers (molecules that differ only in their isotopic composition) of a metabolite. uni.lu By analyzing the MID of metabolites like acetyl-CoA and TCA cycle intermediates after administering a ¹³C-labeled tracer, one can trace the pathway of the labeled carbons. nih.gov For instance, when fly heads were exposed to ¹³C₄-sodium butyrate, a time-dependent increase in ¹³C₂ labeling of acetyl-CoA was observed, followed by ¹³C incorporation into all detected TCA cycle metabolites, demonstrating that butyrate is rapidly incorporated into the TCA cycle via β-oxidation to acetyl-CoA. nih.gov It is crucial to correct the raw MS data for the natural abundance of stable isotopes to ensure that the observed isotopic enrichment is solely from the administered tracer. mdpi.comuni.lu
Quantification in Complex Biological Matrices (non-human, mechanistic)
Applying these advanced analytical methods to complex non-human biological matrices is essential for mechanistic studies of metabolism. Such studies often involve animal models or in vitro systems to understand the fundamental roles of metabolites like butyrate.
A key area of research is the role of the gut microbiota in producing SCFAs. Analytical methods have been used to quantify butyrate in the cecal contents of mice. plos.orgnih.govplos.org A powerful demonstration of this involved comparing germ-free (GF) mice with specific-pathogen-free (SPF) mice. nih.govplos.org The results showed that the cecal contents of SPF mice contained over 200-fold higher levels of acetate, propionate, and butyrate compared to GF mice, where butyrate concentrations were near the limit of detection. plos.orgnih.gov This provides direct evidence that these SCFAs are products of microbial fermentation.
Sample preparation is a critical step when dealing with complex matrices like feces or tissues to remove interfering substances and ensure accurate quantification. nih.gov Methods often involve acidification, solvent extraction, and sometimes the use of a surrogate matrix for calibration. nih.gov For instance, water has been validated as a surrogate matrix for creating calibration curves for SCFA quantification in plasma, serum, feces, and cecum tissue, as it shows similar extraction efficiency and minimizes matrix effects. nih.gov These robust quantification methods have been applied to various non-human samples, including in vitro bacterial cultures and tissues from animal models, to investigate the production and metabolic impact of butyrate. nih.govnih.gov
Table 4: Butyrate Quantification in Non-Human Biological Matrices
| Biological Matrix | Model System | Butyrate Concentration | Analytical Method | Reference |
|---|---|---|---|---|
| Cecal Contents | Specific-Pathogen-Free (SPF) Mice | ~5 mM | LC-MS/MS (SQUAD) | nih.gov |
| Cecal Contents | Germ-Free (GF) Mice | Approaching limit of detection | LC-MS/MS (SQUAD) | plos.orgnih.gov |
| Fly Head | Drosophila melanogaster | Substantial increase after treatment | MS-based MID Analysis | nih.gov |
| Plasma | Rat (infused with ¹³C-butyrate) | Turnover: 0.3 µmol kg⁻¹ min⁻¹ | GC-MS | researchgate.net |
| Cecal Material | Mouse (antibiotic-treated) | Lower level relative to untreated | GC-MS | emich.edu |
Computational Chemistry and Molecular Modeling of Acetyl Butyrate Systems
Quantum Chemical Calculations for Molecular Structure and Electronic Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of acetyl butyrate (B1204436). These calculations, based on the principles of quantum mechanics, can predict molecular geometries, energies, and electronic charge distributions with high accuracy.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. wikipedia.org It has proven to be a reasonable and feasible approach for studying reaction mechanisms. mdpi.com DFT calculations have been successfully applied to elucidate the catalytic reaction mechanisms of oxygen-containing compounds, including esters similar in structure to acetyl butyrate. mdpi.com
For instance, in a study using methyl butyrate as a model compound for fatty acid esters, DFT was employed to explore the catalytic deoxygenation mechanism on a Lewis acid site of a ZSM-5 zeolite catalyst. mdpi.com The calculations determined the configurations of reactants, transition states, and products, as well as the activation barriers for each elementary reaction step. mdpi.com Such studies provide a theoretical foundation for designing and modifying catalysts for specific chemical transformations. mdpi.com DFT is also used in conjunction with experimental techniques like microwave spectroscopy to accurately predict the structures of the lowest energy conformers of carbonyl compounds in their isolated state. rsc.org
Table 1: DFT Applications in Studying Esters
| Application | Model Compound | Key Findings | Reference |
|---|---|---|---|
| Catalytic Deoxygenation | Methyl Butyrate | Elucidated reaction pathways and activation barriers on a zeolite catalyst. | mdpi.com |
| Structural Prediction | Ethyl Butyrate | Aided in the assignment of experimental spectra by predicting theoretical rotational constants. | rsc.org |
| Reaction Mechanisms | Acetic Acid | Investigated decomposition pathways (decarboxylation and decarbonylation) on a palladium surface. | researchgate.net |
Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of experimental data. These methods are crucial for performing detailed conformational analyses to identify the most stable structures of a molecule. conicet.gov.arauremn.org.br For flexible molecules like esters, numerous conformations can exist due to rotation around single bonds. rsc.org
A comprehensive study on ethyl butyrate, a close structural analog of this compound, utilized ab initio methods, specifically Møller–Plesset perturbation theory of the second order (MP2), to sample its conformational space. rsc.orgrsc.org The calculations, starting from 27 initial geometries, identified two distinct, stable conformers that were subsequently observed experimentally using Fourier Transform Microwave (FTMW) spectroscopy. rsc.orgrsc.org One conformer possesses C_s symmetry, while the other, more stable conformer, has C_1 symmetry. rsc.orgresearchgate.net The study highlighted that certain levels of theory, such as MP2/6-311++G(d,p), struggled to reliably predict the rotational constants for the C_1 conformer, demonstrating the importance of benchmarking different methods and basis sets against experimental data. rsc.orgresearchgate.net
Table 2: Calculated Relative Energies of Ethyl Butyrate Conformers
| Conformer | Symmetry | Relative Energy (kJ/mol) at MP2/6-311++G(d,p) | Reference |
|---|---|---|---|
| Maa (I) | C_1 | 0.00 (Most Stable) | rsc.org |
| aaa (X) | C_s | 3.45 | rsc.org |
The potential energy curve for rotation around the O3–C14 bond, calculated at the MP2/6-311++G(d,p) level, reveals the energy barriers between different conformers. rsc.org This type of analysis is essential for understanding the molecule's flexibility and the relative populations of its conformers at a given temperature.
The properties of a molecule can be significantly influenced by its environment, particularly when in a solution. Computational models can account for these solvation effects. The polarizable continuum model (PCM) is one such method used to correct ab initio calculations for the influence of a solvent. ichem.md This approach models the solvent as a continuous dielectric medium, which polarizes in response to the solute's charge distribution. nih.gov
By incorporating solvation models, researchers can more accurately predict how the electronic properties and conformational equilibria of a molecule like this compound change when dissolved in various media. nih.gov For example, the relative energies of different conformers can shift in a polar solvent compared to the gas phase, favoring conformations with larger dipole moments. auremn.org.br These calculations are critical for understanding reaction kinetics and designing formulations where the solvent environment plays a key role. nih.govmdpi.com
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, tracking the positions and velocities of atoms over time. This technique is invaluable for studying the collective behavior of molecules and their interactions within complex environments like polymeric matrices.
Cellulose (B213188) Acetate (B1210297) Butyrate (CAB) is a widely used polymer in coatings, films, and as a binder material. schem.netnih.govnih.gov MD simulations have been employed to study the compatibility and interaction between CAB and various plasticizers, which are crucial for tailoring the mechanical properties of the final material. nih.govresearchgate.net
In one study, MD simulations were used to investigate the compatibility of CAB with seven different plasticizers. nih.gov By calculating solubility parameters, binding energies, and intermolecular radial distribution functions, the researchers could predict which plasticizers would be most compatible with the CAB matrix. nih.govresearchgate.net The simulations also allowed for the prediction of mechanical properties, such as the elastic moduli of the CAB/plasticizer systems. nih.gov The results showed good agreement with experimental data from tensile tests, validating the simulation approach as a tool for guiding the formulation design of polymer systems. nih.govresearchgate.net
Table 3: MD Simulation Predictions for CAB/Plasticizer Systems
| Plasticizer | Compatibility Prediction | Predicted Order of Elastic Moduli | Reference |
|---|---|---|---|
| A3 | Compatible | CAB/Bu-NENA > CAB/A3 > CAB/DEGBAA > CAB/GAPA | nih.govresearchgate.net |
| Bu-NENA | Compatible | CAB/Bu-NENA > CAB/A3 > CAB/DEGBAA > CAB/GAPA | nih.govresearchgate.net |
| DEGBAA | Compatible | CAB/Bu-NENA > CAB/A3 > CAB/DEGBAA > CAB/GAPA | nih.govresearchgate.net |
| GAPA | Compatible | CAB/Bu-NENA > CAB/A3 > CAB/DEGBAA > CAB/GAPA | nih.govresearchgate.net |
The diffusion of small molecules through polymer films is a critical process in applications such as coatings, packaging, and controlled-release systems. kpi.ua Understanding and quantifying diffusion is essential for predicting material performance and longevity.
Fourier transform infrared (FTIR) spectroscopic imaging has been combined with multivariate analysis to study the initial diffusion of various solvents into Cellulose Acetate Butyrate (CAB) films. osti.gov This technique allows for the visualization of the solvent penetration front and the quantification of initial diffusion coefficients. osti.gov The studies found that for a series of ketone solvents, the diffusion coefficients were related to the Hansen solubility parameters of the solvents. osti.gov Furthermore, the butyryl content of the CAB polymer significantly influenced the diffusion rate; a higher butyryl content led to a faster initial diffusion rate. osti.gov
In another study, a spectroscopic technique was developed to monitor the diffusion of a tracer molecule (2,4,7-trinitro-9-fluorenone) in different polymer matrices, including CAB. kpi.ua This method allowed for the real-time determination of diffusion coefficients in thin polymer films. kpi.ua
Table 4: Diffusion Coefficients of Tracers in Polymer Matrices
| Tracer Molecule | Polymer Matrix | Diffusion Coefficient (cm²/s) | Reference |
|---|---|---|---|
| 2,4,7-trinitro-9-fluorenone | Cellulose Acetate Butyrate | 5 x 10⁻⁹ | kpi.ua |
| 2,4,7-trinitro-9-fluorenone | Poly(vinyl acetate) | 2.5 x 10⁻⁹ | kpi.ua |
| 2,4,7-trinitro-9-fluorenone | Poly(vinyl butyrate) | 2.5 x 10⁻⁹ | kpi.ua |
These computational and advanced experimental techniques provide a detailed understanding of the molecular-level phenomena that govern the properties and behavior of this compound and its related polymeric systems.
Structure-Reactivity Relationships and Mechanistic Predictions
Computational chemistry offers powerful tools to predict the reactivity of molecules like this compound. By modeling the molecule's electronic structure, it is possible to forecast how it will interact with other chemical species. This section delves into methods used to understand the relationship between the structure of this compound and its chemical reactivity, providing insights into potential reaction mechanisms. These predictions are crucial for understanding its behavior in various chemical environments.
Analysis of Molecular Electrostatic Potential
The Molecular Electrostatic Potential (MEP) is a valuable concept in computational chemistry used to visualize the charge distribution of a molecule and predict its reactivity. bhu.ac.in The MEP map illustrates the electrostatic potential on the electron density surface, indicating regions that are rich or poor in electrons. This information is critical for predicting how a molecule will interact with electrophiles and nucleophiles. bhu.ac.innih.gov
For this compound (C₆H₁₀O₃), an MEP analysis would be performed using quantum chemical calculations, typically employing Density Functional Theory (DFT) methods. scielo.org.mx The resulting MEP map would highlight specific regions of interest:
Negative Regions (Nucleophilic Centers): These areas, typically colored in shades of red and yellow, represent regions of high electron density. In this compound, the most significant negative potential is expected to be located around the oxygen atoms of the two carbonyl groups and the ester oxygen. These sites are prone to attack by electrophiles (electron-seeking species).
Positive Regions (Electrophilic Centers): These areas, shown in shades of blue, correspond to regions of low electron density or electron deficiency. The carbonyl carbon atoms are expected to be highly electrophilic due to the electron-withdrawing effect of the adjacent oxygen atoms. The hydrogen atoms, particularly those on the acetyl methyl group and the alpha-methylene group of the butyrate chain, will also exhibit positive potential. These sites are susceptible to attack by nucleophiles (nucleus-seeking species).
The MEP surface provides a clear, intuitive picture of the molecule's charge landscape, guiding the prediction of intermolecular interactions, such as hydrogen bonding, and the initial steps of chemical reactions. ujaen.es For instance, the strong negative potential on the carbonyl oxygens suggests they are primary sites for protonation or coordination to Lewis acids.
Table 1: Predicted Molecular Electrostatic Potential (MEP) Regions of this compound and Reactivity Implications
| Molecular Region | Predicted Electrostatic Potential | Color on MEP Map | Predicted Reactivity |
| Carbonyl Oxygen Atoms | Highly Negative | Red | Primary sites for electrophilic attack and hydrogen bond acceptance. |
| Ester Oxygen Atom | Negative | Yellow/Orange | Site for electrophilic attack, though less reactive than carbonyl oxygens. |
| Carbonyl Carbon Atoms | Highly Positive | Blue | Primary sites for nucleophilic attack (e.g., hydrolysis, aminolysis). |
| Aliphatic Hydrogen Atoms | Slightly Positive | Light Blue/Green | Potential sites for weak interactions or radical abstraction. |
Frontier Molecular Orbital (FMO) Theory and Fukui Function Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental framework for explaining chemical reactivity and reaction mechanisms by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. libretexts.orgwikipedia.org
HOMO (Highest Occupied Molecular Orbital): This orbital represents the outermost electrons and acts as the electron donor in a reaction. For this compound, the HOMO is expected to be localized primarily on the lone pairs of the oxygen atoms, making these the most nucleophilic sites.
LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest-energy orbital that can accept electrons, acting as the electron acceptor. In this compound, the LUMO is anticipated to be a π* antibonding orbital associated with the carbonyl groups. openstax.org This indicates that the carbonyl carbons are the most electrophilic sites.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity. scielo.org.mx A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.
While FMO theory provides a qualitative picture, Fukui function analysis offers a more quantitative measure of local reactivity within the framework of DFT. researchgate.net The Fukui function, f(r), indicates the change in electron density at a specific point when the total number of electrons in the system changes. nih.gov Condensed Fukui functions are calculated for each atom to predict the most likely sites for different types of attack: sobereva.com
f+: Predicts the site for nucleophilic attack (where an electron is added).
f-: Predicts the site for electrophilic attack (where an electron is removed).
f⁰: Predicts the site for radical attack.
For this compound, a Fukui function analysis would likely confirm that the carbonyl carbons have the highest f+ values, making them the most susceptible to nucleophilic attack. Conversely, the carbonyl oxygen atoms would exhibit high f- values, marking them as the preferred sites for electrophilic attack.
Table 2: Illustrative FMO and Fukui Function Data for Key Atoms in this compound (Note: These are representative values for illustrative purposes, based on typical calculations for similar esters.)
| Parameter | Acetyl Carbonyl C | Butyrate Carbonyl C | Carbonyl Oxygens | Reactivity Insight |
| HOMO Energy | - | - | - | -10.5 eV |
| LUMO Energy | - | - | - | +1.2 eV |
| HOMO-LUMO Gap | - | - | - | 11.7 eV |
| Fukui Function (f+) | ~0.18 | ~0.20 | ~0.05 | Butyrate carbonyl carbon is the most likely site for nucleophilic attack. |
| Fukui Function (f-) | ~0.06 | ~0.07 | ~0.25 | Carbonyl oxygens are the most likely sites for electrophilic attack. |
Theoretical Benchmarking of Computational Methods for Ester Systems
The accuracy of computational predictions heavily relies on the chosen theoretical method and basis set. researchgate.net Therefore, it is essential to benchmark these methods against reliable experimental data or high-level theoretical calculations to ensure their validity. researchgate.net For flexible molecules like esters, which possess multiple conformers close in energy, this process is particularly critical. rsc.orgrsc.org
Studies on related esters, such as ethyl butyrate, have shown that predicting molecular properties like rotational constants and dihedral angles can be extremely challenging for many quantum chemical methods. rsc.orgresearchgate.net The presence of soft degrees of freedom, like rotation around C-C and C-O single bonds, leads to a complex potential energy surface with numerous local minima. rsc.org
A typical benchmarking study for an ester system like this compound would involve:
Conformational Search: Identifying all stable conformers of the molecule.
Geometry Optimization: Optimizing the geometry of each conformer using various levels of theory.
Calculation of Properties: Computing properties such as relative energies, rotational constants, and dipole moments for each conformer.
Comparison: Comparing the theoretical results with available experimental data (e.g., from microwave spectroscopy) to assess the accuracy of each method.
Commonly benchmarked methods include:
Density Functional Theory (DFT): Functionals like B3LYP are popular, often paired with dispersion corrections (e.g., -D3BJ) to better account for weak intramolecular interactions that are crucial in flexible molecules. rsc.org
Ab Initio Methods: Møller-Plesset perturbation theory (e.g., MP2) is frequently used. rsc.org
Basis Sets: A range of basis sets, from the Pople-style (e.g., 6-311++G(d,p)) to correlation-consistent sets (e.g., cc-pVDZ), are tested to find a balance between accuracy and computational cost. rsc.orgrsc.org
For ethyl butyrate, research has shown that no single method excels for all conformers and properties. For instance, the MP2/cc-pVDZ level of theory was found to be effective for predicting rotational constants for one conformer, while B3LYP-D3BJ/cc-pVDZ was better for others. rsc.org This highlights the necessity of careful method selection based on the specific properties of interest. Such findings provide a crucial guide for choosing the most reliable and cost-effective computational approach for studying this compound. researchgate.net
Table 3: Representative Benchmarking Results for a Related Ester (Ethyl Butyrate) (Adapted from findings in the literature to illustrate performance variations. rsc.orgrsc.org)
| Method/Basis Set | Property | Accuracy (Deviation from Experiment) | Computational Cost |
| B3LYP/6-311++G(d,p) | Rotational Constants | Fair (~1-2%) | Moderate |
| B3LYP-D3BJ/cc-pVDZ | Relative Energies | Good | Moderate |
| MP2/6-311++G(d,p) | Dihedral Angles | Fair to Good (Varies by conformer) | High |
| MP2/cc-pVDZ | Rotational Constants | Good for specific conformers (<1%) | High |
Future Research Directions and Emerging Paradigms
Integration of Multi-Omics Data in Butyrate (B1204436) Metabolism Research (excluding human data)
The comprehensive understanding of butyrate metabolism in non-human systems is being revolutionized by the integration of multi-omics data. This approach combines genomics, metatranscriptomics, metaproteomics, and metabolomics to create a holistic picture of the metabolic pathways and regulatory networks involved in the synthesis of butyrate and its precursors, like acetyl-CoA. frontiersin.orgnih.govmdpi.com By analyzing the gut microbiomes of various animal species, researchers can identify novel enzymes and microbial consortia with high efficiency for butyrate production. mdpi.comoup.comresearchgate.net
For instance, studies on nonhuman primates and other animal models use metagenomic data to compare the abundance of butyrate production pathway genes. oup.com Metagenome functional predictions from 16S rRNA data have revealed differences in butyrate production pathways and microbial communities in controlled fermentation systems. researchgate.net The AnimalMetaOmics database, a comprehensive resource, integrates metagenomic, metatranscriptomic, and metaproteomic data from hundreds of animal species, providing a vast repository for exploring microbial genomes and their functional potential, including butyrate synthesis. oup.comresearchgate.net This resource allows for the identification of active microbiota and the functional characteristics of their most active components. oup.com
Multi-omics analyses in microorganisms like Streptomyces olivaceus have shown how external factors, such as sodium butyrate, can regulate genes involved in primary and secondary metabolism at transcriptional, translational, and protein-acetylation levels. nih.gov This level of detailed analysis is crucial for understanding how to manipulate microbial systems to enhance the production of desired compounds.
| Omics Approach | Description | Application in Butyrate Research | Key Findings/Potential |
|---|---|---|---|
| Metagenomics | Study of genetic material recovered directly from environmental/biological samples. | Identifying and quantifying genes for butyrate synthesis pathways (e.g., acetyl-CoA, lysine (B10760008) pathways) in animal gut microbiomes. oup.comnih.govasm.org | Reveals the genetic potential of a microbial community for butyrate production; identified key bacterial families like Lachnospiraceae and Ruminococcaceae. nih.govasm.org |
| Metatranscriptomics | Study of the complete set of RNA transcripts (the transcriptome) from a community of organisms. | Analyzing gene expression in animal microbiomes to identify actively transcribed butyrate synthesis genes. oup.comresearchgate.net | Provides insights into the active functional state and regulatory dynamics of the microbiota under specific conditions. oup.com |
| Metaproteomics | Large-scale study of proteins from environmental/biological samples. | Identifying the actual enzymes (proteins) being produced by the microbiota that are involved in butyrate synthesis. oup.comnih.gov | Confirms the functional activity of metabolic pathways predicted by genomics and transcriptomics. oup.com |
| Metabolomics | Scientific study of the set of metabolites present within an organism, cell, or tissue. | Quantifying the production of short-chain fatty acids, including butyrate and its precursors like acetate (B1210297), in microbial communities. nih.gov | Directly measures the metabolic output, providing a definitive assessment of butyrate production levels. |
Novel Biotechnological Platforms for Acetyl Butyrate Precursor Production
The sustainable production of this compound hinges on the efficient synthesis of its precursors, primarily butyryl-CoA and acetyl-CoA. Research is increasingly focused on developing novel biotechnological platforms using microbial cell factories. biorxiv.org Genetically engineered microorganisms, such as Escherichia coli and various Clostridium species, are being optimized to produce high yields of butyric acid, a direct precursor to butyryl-CoA. biorxiv.orgnih.govosti.gov
Scientists have successfully engineered E. coli Nissle 1917 to produce butyrate, achieving titers of approximately 1 g/L. mdpi.com Metabolic engineering strategies in E. coli have refactored the redox cofactor regeneration process, enabling a high-yield conversion of glucose to butyric acid with high selectivity. nih.gov This approach demonstrates significant potential for industrial-scale production, surpassing the capabilities of some native producers. nih.gov
Clostridium species are naturally efficient producers of butyric acid and are a major focus for industrial biotechnology. biorxiv.orgnih.gov C. tyrobutyricum is considered a particularly promising strain for the bio-based production of butyl butyrate, a related ester. nih.gov Research efforts are aimed at improving titers and selectivity to reduce downstream separation costs. nih.gov A key strategy involves using renewable feedstocks, such as lignocellulosic biomass and cassava starch, as low-cost carbon sources for fermentation, aligning with green chemistry principles. osti.govnih.govnih.gov
| Microorganism | Production Pathway/Target | Key Engineering Strategy | Reported Yield/Titer |
|---|---|---|---|
| Escherichia coli | Butyric acid from glucose | Refactoring redox cofactor regeneration; synthetic butyrate pathway. nih.gov | 83.4% of theoretical molar yield; butyrate/acetate ratio of 41. nih.gov |
| E. coli Nissle 1917 | Butyrate | Engineering butyrate production from genomic loci. mdpi.com | Up to ~1 g/L (11 mM). mdpi.com |
| Clostridium tyrobutyricum | Butyric acid / Butyl butyrate | Optimization of fermentation conditions; use of renewable feedstocks. nih.govresearchgate.net | Can produce over 50 g/L of butyric acid. nih.gov |
| Clostridium acetobutylicum | Butyl butyrate | Exogenous addition of butyric acid precursor. nih.gov | 1 g/L naturally; 18 g/L with precursor addition. nih.gov |
Advanced Computational Approaches for Predictive Modeling
The complexity of microbial metabolism and bioreactor dynamics necessitates the use of advanced computational tools for predictive modeling and process optimization. frontiersin.orgnih.gov These approaches are critical for accelerating the development of efficient biotechnological production platforms for this compound precursors. mdpi.com
Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools for predicting metabolite production. ijritcc.orgnih.govjmicrobiol.or.kr ML models can be trained on large datasets from multi-omics studies to identify complex relationships between the genetic makeup of a microbial consortium and its metabolic output, such as butyrate production. nih.govjmicrobiol.or.kr One novel approach uses automatically generated genome-scale metabolic networks to inform ML models, which then predict butyrate production by various microbial consortia with a high degree of correlation to experimental results. nih.gov These predictive models allow researchers to rapidly screen and prioritize promising microbial combinations for further study, supplementing more intensive genome-scale metabolic modeling. nih.gov
Computational Fluid Dynamics (CFD) is another critical computational tool used to simulate and optimize the physical and chemical environment within bioreactors. wseas.commdpi.com CFD models can simulate complex parameters like fluid flow, mass transfer, and shear stress, which are difficult to measure empirically but have a significant impact on microbial growth and productivity. wseas.comregmednet.com By optimizing reactor design and operating conditions through CFD simulations, researchers can improve the performance and scalability of bioprocesses for industrial production. mdpi.comregmednet.combiorxiv.org
| Computational Approach | Purpose | Application Example |
|---|---|---|
| Machine Learning (e.g., XGBoost) | Predicting metabolite production by microbial consortia based on metabolic network features. nih.gov | Achieved a Pearson correlation coefficient >0.75 for predicted vs. observed butyrate production in two-bacteria consortia. nih.gov |
| Genome-Scale Metabolic Models (GEMs) | Simulating metabolic networks to predict growth, metabolism, and interspecies interactions. jmicrobiol.or.kr | Used to explore how multiple microbial species cooperate to produce key metabolites like butyrate. jmicrobiol.or.kr |
| Computational Fluid Dynamics (CFD) | Modeling and optimizing bioreactor hydrodynamics, mass transfer, and other physical parameters. wseas.commdpi.com | Used to scale up bioreactor processes from lab to industrial scale by accurately modeling variables like impeller type and fluid dynamics. regmednet.com |
| Predictive Metabolomics | Inferring metabolic capabilities and metabolite profiles of microbial communities from genetic data. jmicrobiol.or.krjmicrobiol.or.kr | Leveraging microbial gene abundances to infer potential metabolic outputs, identifying relevant metabolites. jmicrobiol.or.kr |
Development of High-Throughput Analytical Methodologies
To accelerate the discovery and optimization of strains and processes for producing this compound precursors, the development of high-throughput analytical methodologies is essential. These techniques allow for the rapid screening of large numbers of microbial variants or culture conditions.
A key innovation is the development of genetically encoded biosensors. For example, researchers have created a high-throughput biosensor in E. coli that responds to intracellular butyrate concentrations by producing a fluorescent protein reporter. mdpi.com This system enables the real-time monitoring of butyrate production in cultures and can be used for high-throughput screening to isolate highly productive strains from a large library of variants. mdpi.com
Furthermore, the integration of robotics with multi-well plate cultivation systems allows for the screening of microbial responses to a wide array of chemical compounds. nih.gov A study investigating a simplified human gut microbiota model (SIHUMIx) used an in vitro bioreactor system combined with 96-well plates to screen the effects of 90 different xenobiotics. nih.gov By employing high-throughput metaproteomics and metabolomics, the researchers could evaluate changes in bacterial abundances, the production of short-chain fatty acids (SCFAs) like butyrate, and the regulation of metabolic pathways. nih.gov This approach provides an efficient in vitro technique for screening the functional responses of a microbial community to various stimuli. nih.gov
| Methodology | Principle | Application | Advantage |
|---|---|---|---|
| Genetically Encoded Biosensors | Engineered cells produce a reporter signal (e.g., fluorescence) in response to a specific metabolite. mdpi.com | Real-time monitoring of intracellular butyrate levels for high-throughput screening of producer strains. mdpi.com | High sensitivity and specificity; enables rapid screening of large libraries. mdpi.com |
| High-Throughput Metaproteomics | Large-scale identification and quantification of proteins in a microbial community using mass spectrometry. nih.gov | Assessing functional changes in microbial consortia by analyzing protein expression profiles in response to stimuli. nih.gov | Provides a direct view of the functional state of the microbiome. |
| High-Throughput Metabolomics | Comprehensive analysis of metabolites in a biological sample. nih.gov | Quantifying changes in SCFA production (acetate, butyrate, propionate) across many different experimental conditions. nih.gov | Directly measures the metabolic output and end-products of fermentation. |
| 16S rRNA Gene Sequencing | High-throughput sequencing of the 16S rRNA gene to profile microbial community composition. researchgate.net | Identifying shifts in microbial populations in fermentation systems under different operating conditions. researchgate.net | Provides rapid and cost-effective analysis of community structure. |
Exploration of New Industrial Applications (non-biomedical/non-human)
While butyric acid has established uses, future research is exploring new, non-biomedical industrial applications for its derivatives, particularly cellulose (B213188) acetate butyrate (CAB). CAB is a versatile thermoplastic polymer derived from cellulose, a renewable resource. biorxiv.orgimpag.ch Its unique properties, including flexibility, impact resistance, and weather stability, make it valuable for a wide range of industrial products. impag.ch
The primary industrial application of butyric acid is in the manufacturing of CAB plastics. nih.gov Introducing the butyryl group into the cellulose acetate polymer enhances its solubility in organic solvents, flexibility, and resistance to light and cold. nih.gov Future research directions include blending CAB with other biopolymers like poly(3-hydroxybutyrate) (PHB) to improve the characteristics and reduce the production cost of PHB-based materials. nih.gov
CAB is widely used as a film-former in high-performance coatings, especially for automotive and wood finishes, due to its durability, clarity, and UV resistance. impag.ch Its excellent optical clarity also makes it suitable for optical coatings on lenses. impag.ch Emerging research is focused on using CAB as a polymer matrix for advanced composite materials. For example, CAB films are being developed as a platform for energy upconversion composites, where luminophore microparticles are embedded in the polymer matrix. acs.org Optimizing the dispersion of these particles within the CAB matrix can lead to novel materials with advanced optical properties for various technological applications. acs.org
| Application Area | Specific Use | Key Properties of CAB |
|---|---|---|
| Coatings and Paints | Automotive finishes, wood finishes, optical lens coatings. impag.ch | Durability, clarity, UV resistance, scratch resistance. impag.ch |
| Plastics and Polymers | Modifier for other plastics, specialty consumer goods (e.g., pens, instrument parts). impag.chnih.gov | Flexibility, impact resistance, compatibility with other polymers. impag.chnih.gov |
| Advanced Materials | Matrix for upconversion energy composites, packaging films. impag.chacs.org | Excellent film-forming properties, moisture protection, optical transparency. impag.chacs.org |
| Leather and Textiles | Protective coatings to enhance durability and water resistance. impag.ch | Adhesion, flexibility, water resistance. impag.ch |
Green Chemistry Principles in this compound Synthesis and Application
The future of this compound production is intrinsically linked to the principles of green chemistry, which emphasize the use of renewable resources, environmentally benign processes, and the reduction of waste. biorxiv.org A major focus is the shift from petrochemical-based synthesis to bio-based production through microbial fermentation. osti.gov
Biocatalysis is a cornerstone of this green transition. nih.gov The use of whole microbial cells (e.g., Clostridium) or purified enzymes offers a sustainable alternative to traditional chemical catalysts. mdpi.commdpi.com Biocatalysts operate under mild conditions (e.g., lower temperature and pressure), can significantly shorten synthesis routes, and exhibit high selectivity, which reduces the need for toxic reagents and minimizes waste generation. nih.gov Research is focused on discovering new enzymes through genome mining and improving their performance through protein engineering to create highly efficient and robust biocatalytic processes. nih.govresearchgate.net
Another key principle is the use of renewable feedstocks. google.com Instead of relying on crude oil derivatives, future production will increasingly utilize non-food lignocellulosic biomass, such as agricultural residues, and other waste streams. nih.govnih.gov Developing microbial strains that can efficiently convert these complex, low-cost substrates into butyrate and its precursors is a critical area of research. osti.govnih.gov This not only reduces the carbon footprint of the chemical industry but also contributes to a circular economy by valorizing waste materials. The fermentative production of butyric acid from plant-based feedstocks is particularly preferred for applications where a "green" product can command a premium. osti.gov
Q & A
Q. How does sodium butyrate inhibit histone deacetylase (HDAC) activity in mammalian cells, and what experimental methods confirm this mechanism?
Sodium butyrate acts as a class I HDAC inhibitor, selectively targeting isoforms such as HDAC2, 3, and 8 in bovine mammary epithelial cells (MAC-Ts). This inhibition increases histone H3 acetylation at specific lysine residues (e.g., H3K9/14, H3K18, H3K27), as shown via immunoblotting with anti-acetyl-H3 antibodies . HDAC activity assays involve incubating cell lysates with butyrate (0–5 mM) and fluorogenic substrates, followed by fluorescence measurement to quantify inhibition . Statistical validation (e.g., one-way ANOVA with Tukey post hoc analysis) confirms dose-dependent effects .
Q. What methodological approaches are used to assess histone acetylation changes induced by butyrate?
- Western Blot (WB): Antibodies like anti-acetyl-Histone H3 (Lys18) detect acetylation in sodium butyrate-treated cells (e.g., HeLa cells treated with 30 mM butyrate for 4 hours) .
- Immunofluorescence (ICC/IF): Staining with antibodies such as anti-Histone H3 acetyl (Lys14) in fixed cells, combined with fluorescence microscopy, visualizes nuclear acetylation patterns .
- Chromatin Immunoprecipitation (ChIP): Validates acetylation at specific gene promoters (e.g., PDK4 in colon cancer cells) .
Q. How does butyrate influence metabolic pathways in cancer cells?
Butyrate shifts colon cancer cells (e.g., Caco2) from glycolysis to butyrate oxidation, increasing acetyl-CoA production for lipid synthesis. This metabolic switch is confirmed via:
- Isotopic labeling: Tracking glucose/glutamine incorporation into lipids and CO₂ .
- Gene expression analysis: qPCR reveals upregulation of pyruvate dehydrogenase kinases (PDKs) under butyrate treatment .
Advanced Research Questions
Q. How can researchers design experiments to distinguish whether butyrate’s effects stem from HDAC inhibition or histone acetyltransferase (HAT) activation?
- HDAC/HAT activity assays: Compare HDAC activity (via fluorogenic substrates) and HAT activity (radioactive acetyl-CoA incorporation into histones) in butyrate-treated vs. control cells .
- Genetic knockdown: Silencing HATs (e.g., p300/CBP) or HDACs (e.g., HDAC2/3) to isolate butyrate’s primary mechanism .
- Time-course experiments: Acute vs. prolonged butyrate exposure may differentially regulate HAT/HDAC activity .
Q. How should researchers address contradictions in data where butyrate inhibits HDACs but fails to reduce inflammatory gene expression?
- Pathway enrichment analysis: Use RNA-seq or PCR arrays to identify non-HDAC pathways (e.g., NF-κB or MAPK signaling) that may counteract anti-inflammatory effects .
- Epigenetic crosstalk: Assess DNA methylation or histone modifications (e.g., H3K4me3) that might override acetylation-mediated gene regulation .
- Cell-type specificity: Test butyrate in alternative models (e.g., primary bovine mammary cells vs. MAC-Ts) to evaluate tissue-specific responses .
Q. What strategies optimize microbial co-culture systems for butyrate ester production, and how are these conditions validated?
- pH optimization: Maintain pH ≥5.8 to balance growth of E. coli strains producing butyrate and butanol, as lower pH inhibits glucose utilization .
- Inoculation ratios: A 1:4 ratio (butyrate- vs. butanol-producing strains) maximizes ester yields (5.1 g/L butyl butyrate) by aligning precursor availability .
- Metabolic flux analysis: Track carbon flow via GC-MS to identify bottlenecks in esterification pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
